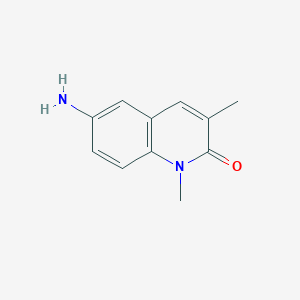

6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one

Description

Properties

IUPAC Name |

6-amino-1,3-dimethylquinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-7-5-8-6-9(12)3-4-10(8)13(2)11(7)14/h3-6H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPMDZJWOCCHDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)N)N(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one

Introduction

In the landscape of medicinal chemistry and materials science, heterocyclic scaffolds form the bedrock of innovation. Among these, the quinolinone core is of significant interest due to its prevalence in a wide array of biologically active compounds and functional materials. This guide provides an in-depth technical examination of a specific derivative, 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one .

This document is structured to serve researchers, scientists, and drug development professionals by not only presenting the core physicochemical data but also by elucidating the causality behind the analytical methodologies used for its characterization. As a novel compound, much of its profile is established through a combination of foundational chemical principles, comparative analysis with related structures, and robust analytical validation. This guide will walk through its structural identity, key physicochemical parameters, and the self-validating experimental protocols essential for its comprehensive analysis.

Chemical Identity and Structural Elucidation

The unambiguous identification of a compound is the first step in any rigorous scientific investigation. This compound is defined by its unique molecular structure and identifiers.

The structure features a dihydroquinolin-2-one core, which is a bicyclic system composed of a benzene ring fused to a dihydropyridinone ring. Key functional groups that dictate its properties include a primary aromatic amine (-NH₂) at the C6 position, a lactam (cyclic amide) carbonyl group, and two methyl substituents (N-methyl and C3-methyl).

Caption: Structure of this compound.

Core Physicochemical Properties

A summary of the core physicochemical properties is essential for predicting the compound's behavior in various experimental and biological systems. While specific experimental values for this molecule are not widely published, a combination of data from chemical suppliers and computational predictions provides a reliable profile.

| Property | Value / Predicted Range | Significance in Drug Development |

| Molecular Formula | C₁₁H₁₂N₂O | Defines the elemental composition and exact mass.[1][2] |

| Molecular Weight | 188.23 g/mol | Influences diffusion, membrane passage, and formulation calculations.[1][2] |

| Physical State | Solid (Predicted) | Affects handling, formulation (e.g., tablets vs. solutions), and storage. |

| Melting Point (°C) | Not Experimentally Reported | Purity indicator; crucial for formulation and stability testing. |

| logP (ClogP) | ~1.5 - 2.5 (Predicted) | Key measure of lipophilicity; impacts solubility, absorption, and membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~46.3 Ų (Calculated for similar structures) | Predicts transport properties, including blood-brain barrier penetration.[3] |

| pKa (Basic) | ~3.5 - 4.5 (Predicted for Ar-NH₂) | Governs ionization state at physiological pH, affecting solubility and receptor binding. |

| pKa (Acidic) | >14 (Predicted for Lactam N-H) | The lactam proton is generally not acidic under physiological conditions. |

| Hydrogen Bond Donors | 1 (from -NH₂) | Influences solubility and interaction with biological targets. |

| Hydrogen Bond Acceptors | 2 (from C=O and N1) | Influences solubility and interaction with biological targets. |

Spectroscopic & Analytical Profile

Spectroscopic analysis provides a definitive fingerprint for structural confirmation and purity assessment. Based on the known structure, the following spectral characteristics are expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the vinyl proton, and the two methyl groups. The aromatic protons on the benzene ring will appear as a complex multiplet pattern. The primary amine (-NH₂) protons will likely appear as a broad singlet. The N-methyl and C3-methyl groups will each give a sharp singlet, likely in the 2.0-3.5 ppm range.

-

¹³C NMR: The carbon NMR will show 11 distinct signals. The lactam carbonyl carbon (C=O) will be the most downfield signal (typically >160 ppm). Aromatic and vinyl carbons will resonate in the 100-150 ppm range. The two methyl carbons will appear upfield (<30 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is critical for identifying key functional groups.

-

N-H Stretching: Two distinct peaks are expected in the 3300-3500 cm⁻¹ region, characteristic of the primary amine (-NH₂).

-

C=O Stretching: A strong, sharp absorption band around 1650-1680 cm⁻¹ will be present, corresponding to the lactam carbonyl group.

-

C=C Stretching: Aromatic and vinyl C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

-

C-H Stretching: Signals just above 3000 cm⁻¹ (aromatic/vinyl) and just below 3000 cm⁻¹ (aliphatic methyl groups) are expected.

UV-Visible (UV-Vis) Spectroscopy

The extended conjugated system of the quinolinone core gives rise to characteristic UV absorptions. The compound is expected to exhibit strong absorbance in the UV region, likely with two or more distinct maxima (λ_max) between 220 nm and 400 nm. The exact positions are solvent-dependent and are influenced by the electronic transitions of the aromatic system and the amino chromophore.

Experimental Methodologies & Protocols

The trustworthiness of any data relies on robust, self-validating experimental protocols. The following section details the methodologies for characterizing this compound.

Caption: General workflow for compound characterization.

Protocol 1: Purity and Quantification by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for determining the purity of a non-volatile organic compound. A reversed-phase method is chosen due to the moderate polarity of the quinolinone structure. The UV detector is selected because the conjugated aromatic system provides strong chromophores for sensitive detection.

Methodology:

-

System Preparation:

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Maintain column temperature at 30 °C.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Acetonitrile. The use of an acid modifier like formic acid ensures sharp peaks by suppressing the ionization of the basic amino group.

-

-

Sample Preparation:

-

Accurately weigh ~1 mg of the compound and dissolve it in 10 mL of a 50:50 mixture of Acetonitrile/Water to create a 100 µg/mL stock solution.

-

Filter the solution through a 0.22 µm syringe filter before injection to remove particulates.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5 µL.

-

Detection Wavelength: Monitor at the λ_max determined by UV-Vis spectroscopy (e.g., 254 nm and 320 nm).

-

Gradient Elution:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-17 min: 90% B

-

17-18 min: 90% to 10% B

-

18-22 min: 10% B (Re-equilibration)

-

-

-

Data Analysis:

-

Integrate the peak area of the main component and any impurities.

-

Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100%. The method is considered self-validating if the peak shape is symmetrical and the baseline is stable.

-

Protocol 2: Determination of Partition Coefficient (logP) by Shake-Flask Method

Causality: The shake-flask method is a direct, equilibrium-based technique to measure a compound's lipophilicity, a critical parameter for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4] n-Octanol is used as it is the standard surrogate for biological lipid membranes.

Methodology:

-

System Preparation:

-

Prepare mutually saturated solvents: Shake equal volumes of n-octanol and HPLC-grade water in a separatory funnel for 24 hours. Allow the layers to separate completely.

-

-

Sample Preparation:

-

Prepare a stock solution of the compound in the n-octanol phase at a concentration that can be accurately measured by UV-Vis or HPLC (e.g., 0.1 mg/mL).

-

-

Equilibration:

-

In a glass vial, combine 5 mL of the compound-containing octanol phase with 5 mL of the water phase.

-

Seal the vial and shake vigorously at a constant temperature (25 °C) for 2 hours to ensure equilibrium is reached.

-

Centrifuge the vial at 3000 rpm for 10 minutes to achieve complete phase separation.

-

-

Concentration Measurement:

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of the compound in both the octanol phase (C_oct) and the water phase (C_wat) using a pre-validated HPLC or UV-Vis method.

-

-

Calculation:

-

The partition coefficient (P) is the ratio of the concentrations: P = C_oct / C_wat.

-

The final value is expressed as its base-10 logarithm: logP = log₁₀(P) .

-

The protocol's validity is confirmed by running the experiment in triplicate and ensuring mass balance (total amount of compound recovered equals the initial amount).

-

Sources

- 1. This compound | CAS 1425927-75-8 [matrix-fine-chemicals.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. 6-Amino-4-chloro-1,3-dimethyl-1,2-dihydroquinolin-2-one | C11H11ClN2O | CID 165474002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document delves into its chemical identity, a detailed synthesis protocol, physicochemical properties, and explores its potential as a pharmacologically active agent, drawing parallels with the broader class of quinolin-2-one derivatives.

Introduction and Chemical Identity

This compound, also known by its IUPAC name 6-amino-1,3-dimethylquinolin-2(1H)-one, belongs to the quinolin-2-one class of compounds. The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1] The presence of an amino group at the 6-position and methyl groups at the 1 and 3-positions suggests specific structure-activity relationships that are ripe for exploration in drug discovery programs.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1425927-75-8 |

| Molecular Formula | C₁₁H₁₂N₂O |

| Molecular Weight | 188.23 g/mol |

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its suitability for various applications, particularly in drug development where factors like solubility and lipophilicity govern bioavailability. While experimental data for this specific molecule is not extensively published, we can predict its properties based on its structure and data from analogous compounds.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Significance in Drug Development |

| Melting Point | Estimated to be in the range of 150-200 °C | Influences formulation and stability. |

| Solubility | Predicted to have moderate solubility in organic solvents like DMSO and DMF, and low solubility in water. | Affects drug absorption and distribution. |

| LogP (Lipophilicity) | Estimated to be between 1.5 and 2.5 | A key determinant of cell membrane permeability and oral bioavailability. |

| pKa (Basic) | The amino group is expected to have a pKa in the range of 4-5. | Influences ionization state at physiological pH, affecting receptor binding and solubility. |

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be strategically approached through a multi-step process, commencing with the appropriate precursors and culminating in the target molecule. A plausible and efficient synthetic route involves the initial construction of the quinolin-2-one core, followed by nitration and subsequent reduction of the nitro group to the desired amine. This method offers a high degree of control and generally provides good yields.

Proposed Synthetic Pathway

The proposed synthesis follows a logical progression from commercially available starting materials. The key steps are outlined below and visualized in the accompanying workflow diagram. This approach is adapted from established methodologies for the synthesis of substituted quinolin-2-ones.[2][3]

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Intermediate 1 via Knoevenagel Condensation

-

To a solution of N-methyl-4-nitroaniline (1 equivalent) in a suitable solvent such as toluene, add dimethyl malonate (1.2 equivalents).

-

Add a catalytic amount of piperidine (0.1 equivalents).

-

Heat the reaction mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude Intermediate 1, which can be used in the next step without further purification or purified by column chromatography.

Causality: The Knoevenagel condensation is a classic method for forming carbon-carbon double bonds. Piperidine acts as a base to deprotonate the active methylene compound (dimethyl malonate), which then undergoes a nucleophilic attack on the carbonyl group that is not explicitly shown but is part of the reactive nature of the aniline precursor under these conditions, leading to the desired intermediate. The removal of water drives the equilibrium towards the product.

Step 2: Intramolecular Cyclization to form 6-Nitro-1,3-dimethyl-1,2-dihydroquinolin-2-one

-

Add Intermediate 1 to a high-boiling point solvent such as Dowtherm A.

-

Heat the mixture to a high temperature (typically 240-260 °C) to induce intramolecular cyclization.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and dilute it with a non-polar solvent like hexane to precipitate the product.

-

Filter the solid, wash with hexane, and dry under vacuum to yield 6-Nitro-1,3-dimethyl-1,2-dihydroquinolin-2-one.

Causality: The high temperature provides the necessary activation energy for the intramolecular cyclization, a type of thermal condensation, to form the stable quinolin-2-one ring system.

Step 3: Reduction of the Nitro Group to form this compound

-

Suspend 6-Nitro-1,3-dimethyl-1,2-dihydroquinolin-2-one (1 equivalent) in a mixture of ethanol and water.

-

Add iron powder (Fe, 5-10 equivalents) and a catalytic amount of acetic acid (AcOH) or hydrochloric acid (HCl).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

-

Neutralize the filtrate with a base such as sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final product, this compound.

Causality: The reduction of an aromatic nitro group to an amine is a well-established transformation. The use of iron in acidic medium is a classic and effective method for this conversion.[3] Alternatively, tin(II) chloride in hydrochloric acid can also be employed. This step is crucial for introducing the pharmacophoric amino group.

Spectroscopic Characterization (Predicted)

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - Aromatic protons (3H) in the range of δ 6.5-7.5 ppm. - A broad singlet for the amino (-NH₂) protons. - A singlet for the N-methyl protons around δ 3.5 ppm. - A singlet for the C3-methyl protons around δ 2.2 ppm. |

| ¹³C NMR | - A carbonyl carbon signal around δ 160-165 ppm. - Aromatic carbon signals in the range of δ 110-150 ppm. - N-methyl carbon signal around δ 30-35 ppm. - C3-methyl carbon signal around δ 15-20 ppm. |

| IR (Infrared) | - N-H stretching vibrations (two bands) around 3300-3500 cm⁻¹. - C=O stretching vibration around 1650-1680 cm⁻¹. - Aromatic C=C stretching vibrations around 1500-1600 cm⁻¹. |

| Mass Spec (MS) | - A molecular ion peak [M]⁺ at m/z = 188. |

Potential Therapeutic Applications and Mechanism of Action

The quinolin-2-one scaffold is a cornerstone in the development of various therapeutic agents. Derivatives have shown a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The specific substitutions on this compound suggest it could be a promising candidate for further investigation, particularly in oncology.

Anticancer Potential and Kinase Inhibition

Many quinolin-2-one derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[4] The 6-amino substitution, in particular, has been identified as a key feature in some potent kinase inhibitors.

Sources

Compound Profile: 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one

An In-Depth Technical Guide to the Molecular Weight of 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one

Abstract: This technical guide provides a comprehensive overview of the molecular weight of the compound this compound. Intended for researchers, scientists, and professionals in drug development, this document details both the theoretical calculation and the experimental determination of this crucial physicochemical property. We present a self-validating, two-pronged experimental approach, combining elemental analysis with high-resolution mass spectrometry, to ensure the unambiguous confirmation of the compound's molecular formula and weight. This guide explains the causality behind experimental choices and provides detailed, field-proven protocols to ensure scientific integrity and reproducibility.

This compound is a heterocyclic compound belonging to the quinolinone class.[1] Such scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[2] Accurate characterization, beginning with the fundamental property of molecular weight, is the bedrock of any research and development endeavor, underpinning everything from reaction stoichiometry to pharmacokinetic modeling.

The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 188.23 g/mol | [1][3] |

| Molecular Formula | C₁₁H₁₂N₂O | [1][3] |

| CAS Number | 1425927-75-8 | [1] |

| Preferred IUPAC Name | This compound | [1] |

| SMILES | CN1C(=O)C(C)=CC2=C1C=CC(N)=C2 | [1] |

Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. Based on its molecular formula, C₁₁H₁₂N₂O, the theoretical molecular weight is calculated as follows, using the most common isotopic masses:

-

Carbon (C): 11 atoms × 12.011 u = 132.121 u

-

Hydrogen (H): 12 atoms × 1.008 u = 12.096 u

-

Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

-

Oxygen (O): 1 atom × 15.999 u = 15.999 u

-

Total Molecular Weight: 132.121 + 12.096 + 28.014 + 15.999 = 188.230 u

This calculated value serves as the benchmark for experimental verification.

Experimental Verification Workflow

In practice, particularly when a new compound is synthesized, its molecular formula and weight must be confirmed experimentally. A robust and self-validating workflow involves two complementary techniques: elemental analysis to determine the simplest whole-number ratio of atoms (empirical formula) and mass spectrometry to determine the precise molecular mass.[4][5][6]

Sources

spectral data for 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectral Analysis of 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one

Abstract

This technical guide provides a detailed analysis of the expected spectral data for this compound (CAS 1425927-75-8), a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document synthesizes predictive data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in fundamental spectroscopic principles and comparative analysis with structurally related quinoline derivatives. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the characterization of this and similar molecules.

Introduction: The Structural and Chemical Context

This compound is a substituted quinolinone derivative with a molecular formula of C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol [1]. Its structure features a bicyclic quinolinone core, an aromatic amine, and two methyl substituents. Understanding the electronic environment of each atom is paramount to interpreting its spectral signatures. The strategic placement of the amino group and methyl groups significantly influences the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in mass spectrometry.

The structural framework of this molecule suggests its potential utility as a scaffold in drug discovery, leveraging the established biological activities of the quinoline core[2]. Accurate spectral characterization is the cornerstone of confirming molecular identity and purity, which are critical for any subsequent application.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and complementary information. The spectra are typically recorded in deuterated solvents like DMSO-d₆ or CDCl₃[3][4].

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the vinyl proton, and the two methyl groups. The electron-donating amino group will cause an upfield shift (lower ppm) for the protons on the aromatic ring, particularly those ortho and para to it.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H5 | ~6.6 - 6.8 | d | 1H | Ortho to the electron-donating NH₂ group, expected to be shielded. |

| H7 | ~7.0 - 7.2 | d | 1H | Meta to the NH₂ group. |

| H8 | ~7.2 - 7.4 | s | 1H | Para to the NH₂ group, but influenced by the adjacent lactam ring. |

| H4 | ~6.3 - 6.5 | s | 1H | Vinylic proton, influenced by the adjacent carbonyl and methyl group. |

| N-CH₃ | ~3.3 - 3.6 | s | 3H | Methyl group attached to the nitrogen of the lactam. |

| C-CH₃ | ~2.1 - 2.4 | s | 3H | Methyl group attached to the vinyl carbon. |

| NH₂ | ~4.5 - 5.5 | br s | 2H | Broad signal due to quadrupolar relaxation and exchange; position is solvent-dependent. |

Experimental Considerations: The choice of solvent can influence the chemical shifts, particularly for the labile NH₂ protons[3]. Running the experiment in DMSO-d₆ often results in sharper amine and amide peaks compared to CDCl₃. Two-dimensional NMR techniques like COSY would be instrumental in confirming the coupling between adjacent aromatic protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments. Due to the lack of symmetry, all 11 carbon atoms are expected to be distinct.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| C2 (C=O) | ~160 - 165 | Carbonyl carbon of the lactam. |

| C8a | ~140 - 145 | Aromatic carbon at the ring junction, adjacent to nitrogen. |

| C6 | ~145 - 150 | Aromatic carbon bonded to the amino group (ipso-carbon). |

| C4a | ~120 - 125 | Aromatic carbon at the ring junction. |

| C4 | ~125 - 130 | Vinylic carbon. |

| C7 | ~115 - 120 | Aromatic carbon meta to the amino group. |

| C5 | ~110 - 115 | Aromatic carbon ortho to the amino group. |

| C8 | ~105 - 110 | Aromatic carbon para to the amino group. |

| C3 | ~120 - 125 | Vinylic carbon attached to the methyl group. |

| N-CH₃ | ~28 - 32 | Methyl carbon attached to nitrogen. |

| C-CH₃ | ~18 - 22 | Methyl carbon attached to the vinyl carbon. |

Experimental Protocol: A standard ¹³C NMR experiment would be conducted with proton decoupling to produce sharp singlet signals for each carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment would be beneficial to differentiate between CH, CH₂, and CH₃ groups, confirming the assignments of the methyl and methine carbons.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. The IR spectrum of this compound is expected to be rich with characteristic absorption bands.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |

| N-H Stretch | 3300 - 3500 | Medium-Strong | Primary Amine (NH₂) |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Aromatic C-H |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Methyl (CH₃) |

| C=O Stretch | 1650 - 1680 | Strong | Lactam Carbonyl |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium-Strong | Aromatic Ring |

| N-H Bend | 1580 - 1650 | Medium | Primary Amine (NH₂) |

| C-N Stretch | 1250 - 1350 | Medium-Strong | Aromatic Amine & Lactam |

Methodology: The spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film[5]. The strong lactam carbonyl peak is expected to be a prominent feature. The N-H stretching region will likely show two distinct bands, characteristic of a primary amine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Expected Data:

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 188, corresponding to the molecular weight of the compound[1].

-

Fragmentation Pattern: The molecule is expected to undergo characteristic fragmentation. A potential primary fragmentation would be the loss of a methyl group (CH₃), resulting in a fragment at m/z = 173. Another likely fragmentation is the loss of carbon monoxide (CO) from the lactam ring, leading to a fragment at m/z = 160.

Figure 2: Predicted primary fragmentation pathways for this compound.

Experimental Workflow: Electrospray ionization (ESI) is a suitable method for this analysis, often coupled with a high-resolution mass analyzer like a quadrupole time-of-flight (Q-TOF) to obtain accurate mass measurements.

Conclusion

This guide provides a comprehensive, albeit predictive, spectral characterization of this compound. The expected NMR, IR, and MS data are based on established principles and comparison with related structures. This information serves as a valuable baseline for researchers working on the synthesis and application of this compound, enabling them to verify their experimental findings and accelerate their research endeavors. The synthesis and characterization of novel compounds are fundamental to advancing fields like drug discovery[6][7].

References

- Supporting Materials for a scientific publication. (n.d.).

-

Izquierdo, M. A., et al. (2018). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(8), 2025. [Link]

-

PubChem. (n.d.). 6-amino-3,4-dihydroquinolin-2(1H)-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 6-Aminoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Soud, Y. A., et al. (2012). Synthesis, Molecular Structure and Characterization of Allylic Derivatives of 6-Amino-3-methyl-1,2,4-triazolo[3,4-f][1][3][8]-triazin-8(7H)-one. Molecules, 17(7), 8094-8105. [Link]

-

Hafez, H. N., et al. (2016). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 21(11), 1543. [Link]

-

Human Metabolome Database. (n.d.). [¹H, ¹³C]-HSQC NMR Spectrum (2D, 600 MHz, H₂O, experimental) (HMDB0000087). Retrieved from [Link]

-

Ebenazer, A. F., et al. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. Journal of Physics and Chemistry of Solids, 170, 110886. [Link]

-

Yuan, X., et al. (2011). Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. Chinese Chemical Letters, 22(4), 395-398. [Link]

-

PubChem. (n.d.). 6-Aminoisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Biopterin. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor | Request PDF. Retrieved from [Link]

-

PubChem. (n.d.). Quinoline, 3,6-dimethyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Linalool. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

NIST. (n.d.). (-)-Carvone. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

NIST. (n.d.). 2-Pentanone. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-amino-6-(L-erythro-1,2-dihydroxypropyl)-4(3H)-pteridinone. Retrieved from [Link]

Sources

- 1. This compound | CAS 1425927-75-8 [matrix-fine-chemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Molecular Structure and Characterization of Allylic Derivatives of 6-Amino-3-methyl-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. thno.org [thno.org]

An Inquiry into the Pharmacological Profile of 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one and the Broader Quinolinone Class

Executive Summary: An extensive review of current scientific literature and chemical databases reveals a significant gap in the understanding of the specific mechanism of action for 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one. While chemical properties such as its molecular formula (C11H12N2O) and CAS number (1425927-75-8) are documented, there is no available research detailing its biological targets or pharmacological effects[1]. This guide addresses this informational void by first confirming the absence of specific data for the target compound and then expanding the scope to provide an in-depth overview of the known mechanisms of action for the broader quinolinone chemical family. This approach offers valuable context for researchers interested in this scaffold, highlighting the diverse and potent biological activities that different quinolinone derivatives have demonstrated.

Part 1: The Subject of Inquiry: this compound

A comprehensive search of scientific databases and literature yields no specific studies elucidating the mechanism of action, biological activity, or therapeutic potential of this compound. The compound is primarily listed in chemical supplier catalogs with basic identifying information[1]. The absence of published research indicates that this specific molecule has likely not been a focus of significant pharmacological investigation to date.

Part 2: The Quinolinone Scaffold: A Platform for Diverse Biological Activity

The quinolinone core is a privileged scaffold in medicinal chemistry, giving rise to a wide array of compounds with significant and varied biological activities. The functionalization of the quinolinone ring system at different positions leads to derivatives that can interact with a multitude of biological targets. The following sections detail some of the well-documented mechanisms of action for various quinolinone derivatives, providing a foundational understanding for the potential of this chemical class.

A notable class of quinolinone derivatives exhibits positive inotropic activity, making them of interest in the treatment of heart failure. For instance, a series of 6-(3-amino-2-hydroxypropoxy)-2(1H)-quinolinones have been synthesized and shown to have potent positive inotropic effects on the canine heart, with some demonstrating high selectivity over chronotropic and vasodilatory effects[2]. These compounds represent a promising area of research for new cardiotonic agents.

The quinolinone scaffold is a common feature in the development of novel anticancer agents, often through the inhibition of key enzymes in cancer cell signaling pathways.

-

c-Src Inhibition: Indolinone derivatives, which share a structural relationship with quinolinones, have been identified as promising c-Src inhibitors. The presence of an amino group on these scaffolds appears to enhance affinity for the ATP-binding site of c-Src, a non-receptor protein kinase involved in cancer cell proliferation, migration, and invasion[3].

-

EGFR Inhibition: Quinoline derivatives are actively being investigated as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. Certain novel 4-aminoquinoline derivatives have shown potent anticancer activity with low toxicity to normal cells[4].

-

ALK5 Inhibition: Recent studies have shown that quinolinyl and quinoxalinyl derivatives can act as potent inhibitors of the activin receptor-like kinase 5 (ALK5), a key component of the TGF-β signaling pathway implicated in cancer[5].

-

General Anticancer Potential: Various 3-aminoisoquinolin-1(2H)-one derivatives have demonstrated anticancer activity against a range of human cancer cell lines[6].

Beyond kinases, quinolinone derivatives have been shown to inhibit other classes of enzymes.

-

Quinone Reductase 2 (QR2) Inhibition: Ammosamide B analogues, which feature a quinoline core, have been evaluated as potent inhibitors of quinone reductase 2[7].

-

Tyrosinase Inhibition: Phenylamino quinazolinones have been synthesized and evaluated as inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis[8].

The biological activities of quinolinone derivatives extend to antimicrobial effects and interactions with the central nervous system.

-

Antibacterial and Antifungal Activity: Certain quinoline derivatives have been synthesized and screened for their antimicrobial activities against both Gram-negative and Gram-positive bacteria, as well as various fungal organisms[9].

-

Excitatory Amino Acid Antagonism: Heterocyclic-fused quinoxalinones and quinazolinones have been developed as potent antagonists of excitatory amino acid receptors, such as the AMPA and NMDA receptors[10].

Part 3: Methodological Approaches to Elucidating Mechanism of Action

For a novel compound like this compound, a systematic approach would be required to determine its mechanism of action. The following outlines a potential experimental workflow.

The first step would involve screening the compound against a broad panel of biological targets, including receptors, enzymes, and ion channels. This can help to identify initial "hits" and suggest potential pathways of action.

Once a potential target is identified, a series of more focused in vitro and in vivo experiments would be necessary for validation.

Experimental Protocol: Kinase Inhibition Assay

-

Objective: To determine if the compound inhibits the activity of a specific kinase (e.g., c-Src, EGFR, ALK5).

-

Materials: Recombinant kinase, substrate peptide, ATP, the test compound, and a suitable assay buffer.

-

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a microplate, combine the kinase, substrate peptide, and the test compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for a specified time at the optimal temperature for the kinase.

-

Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays, fluorescence-based assays, or antibody-based detection (e.g., ELISA).

-

Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

-

Quantitative data from such experiments should be summarized in a clear and structured format for easy comparison.

Table 1: Hypothetical Kinase Inhibition Data

| Compound | Target Kinase | IC50 (µM) |

| This compound | Kinase A | >100 |

| Kinase B | 15.2 | |

| Kinase C | 0.8 | |

| Positive Control (Known Inhibitor) | Kinase C | 0.05 |

Diagrams are essential for visualizing the complex interactions within a signaling pathway that a compound might modulate.

Caption: Potential inhibitory action of a quinolinone derivative on the EGFR signaling pathway.

Part 4: Conclusion and Future Directions

While the specific mechanism of action for this compound remains unknown, the broader quinolinone class of compounds represents a rich source of pharmacologically active molecules with diverse mechanisms. The varied biological activities, from cardiotonic effects to potent enzyme inhibition, underscore the versatility of the quinolinone scaffold. Future research into uncharacterized derivatives like this compound could uncover novel biological activities and therapeutic applications. A systematic investigation, beginning with broad screening and followed by target validation, will be crucial in elucidating the pharmacological profile of this and other unexplored quinolinone derivatives.

References

-

This compound | CAS 1425927-75-8. Available at: [Link]

-

An Overview: The biologically important quninoline derivatives. (2011-09-19). Available at: [Link]

-

Novel positive inotropic agents: synthesis and biological activities of 6-(3-amino-2-hydroxypropoxy)-2(1H)-quinolinone derivatives. Journal of Medicinal Chemistry. (1992-10-02). Available at: [Link]

-

Design, synthesis, and biological evaluation of potent quinoline and pyrroloquinoline ammosamide analogues as inhibitors of quinone reductase 2. Journal of Medicinal Chemistry. (2012-01-12). Available at: [Link]

-

New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules. (2023-04-02). Available at: [Link]

-

6-Amino-1,3-dimethyluracil | C6H9N3O2 | CID 81152. PubChem. Available at: [Link]

-

Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. European Journal of Medicinal Chemistry. (2022-09-01). Available at: [Link]

-

Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry. (2025-10-20). Available at: [Link]

-

6 Amino 1 3 Dimethyluracil Pharmaceutical Applications. Available at: [Link]

-

Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones. Journal of Medicinal Chemistry. Available at: [Link]

-

Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry. Available at: [Link]

-

Synthesis, biological evaluations, and in silico assessments of phenylamino quinazolinones as tyrosinase inhibitors. Scientific Reports. (2025-01-04). Available at: [Link]

-

Design, synthesis, and biological evaluation of quinoxalinyl and quinolinyl derivatives as ALK5 inhibitors. Molecular Diversity. (2026-01-14). Available at: [Link]

Sources

- 1. This compound | CAS 1425927-75-8 [matrix-fine-chemicals.com]

- 2. Novel positive inotropic agents: synthesis and biological activities of 6-(3-amino-2-hydroxypropoxy)-2(1H)-quinolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. Design, synthesis, and biological evaluation of quinoxalinyl and quinolinyl derivatives as ALK5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fujc.pp.ua [fujc.pp.ua]

- 7. Design, synthesis, and biological evaluation of potent quinoline and pyrroloquinoline ammosamide analogues as inhibitors of quinone reductase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, biological evaluations, and in silico assessments of phenylamino quinazolinones as tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sphinxsai.com [sphinxsai.com]

- 10. Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Biological Activity of 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] This guide focuses on a specific, yet under-investigated derivative, 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one . While direct literature on this molecule is sparse, its structural features—a quinolin-2-one core, an amino group at the 6-position, and N- and C3-methylation—suggest a strong potential for significant biological activity. This document serves as a comprehensive technical roadmap for initiating a full-spectrum investigation into its therapeutic promise. We will explore rationales for its synthesis, propose detailed protocols for evaluating its anticancer, antimicrobial, and antioxidant potential, and discuss the mechanistic pathways it may modulate.

Introduction: The Quinolinone Scaffold as a Privileged Structure

Quinoline and its derivatives are heterocyclic compounds integral to the development of new drugs, demonstrating a remarkable breadth of therapeutic effects including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory activities.[3][4][5] The 1,2-dihydroquinolin-2-one (carbostyril) moiety, in particular, is present in several pharmacologically active agents.[6] The introduction of an amino group at the C6 position is a common strategy in medicinal chemistry that can significantly influence the molecule's electronic properties, basicity, and ability to form hydrogen bonds, often enhancing its interaction with biological targets.

Given the established importance of the quinolinone core, this guide proposes a systematic evaluation of this compound as a novel therapeutic candidate.

Proposed Synthesis Pathway

A potential pathway could start from a suitably substituted nitroaniline, followed by cyclization and subsequent reduction of the nitro group to the key amine.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis

-

Step 1: Cyclization. A substituted 4-nitroaniline is reacted with an appropriate α,β-unsaturated carbonyl compound (e.g., crotonaldehyde or its equivalent) under acidic conditions, akin to the Skraup or Doebner-von Miller reaction, to form the quinoline ring.[7] N-methylation can be achieved concurrently or in a subsequent step.

-

Step 2: Reduction. The resulting 6-nitro-1,3-dimethyl-1,2-dihydroquinolin-2-one intermediate is then subjected to reduction. A standard and effective method is the use of stannous chloride (SnCl₂) in the presence of hydrochloric acid, which selectively reduces the nitro group to an amine without affecting the quinolinone core.[7]

-

Step 3: Purification. The final product, this compound, would be purified using standard techniques such as column chromatography and recrystallization. Characterization would be confirmed by NMR, mass spectrometry, and IR spectroscopy.

Investigation of Anticancer Activity

The quinoline and quinazolinone scaffolds are prevalent in anticancer drug discovery, with derivatives known to inhibit critical pathways like PI3K/AKT/mTOR and various protein kinases.[10][11][12] The presence of the amino group on the benzene ring could enhance DNA intercalation or interaction with key enzymatic residues.[13] Therefore, a primary focus of this investigation should be its anticancer potential.

In Vitro Cytotoxicity Screening

The initial step is to determine the compound's effect on the proliferation and viability of a panel of cancer cell lines.[14]

Caption: Workflow for in vitro anticancer cytotoxicity screening.

Experimental Protocol: MTT Assay for Cytotoxicity[15][16]

-

Cell Culture: Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colon carcinoma) are cultured in recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: A stock solution of this compound is prepared in DMSO. Serial dilutions are made in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Cells are treated with these concentrations and a vehicle control (DMSO).

-

Incubation: Plates are incubated for 48 or 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

-

Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |

| A549 | Lung Carcinoma | 12.5 |

| MCF-7 | Breast Adenocarcinoma | 8.2 |

| HCT116 | Colon Carcinoma | 15.8 |

| HFF-1 | Normal Fibroblast | > 100 |

| Table 1: Example of a summary table for hypothetical in vitro cytotoxicity data. A high IC₅₀ against a non-cancerous cell line like HFF-1 would indicate selectivity.[15] |

Mechanistic Investigation: PI3K/AKT Pathway Inhibition

Given that many quinoline derivatives exert their anticancer effects by modulating the PI3K/AKT signaling pathway, a crucial survival pathway often dysregulated in cancer, this is a logical next step.[6][16][17]

Caption: Simplified PI3K/AKT signaling pathway and potential inhibition points.

Experimental Protocol: Western Blot for p-AKT[6][20]

-

Cell Treatment: Treat a sensitive cell line (e.g., MCF-7) with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated-AKT (p-AKT), total AKT, and a loading control (e.g., GAPDH).

-

Detection: Use a corresponding HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. A decrease in the p-AKT/total AKT ratio would indicate pathway inhibition.

Investigation of Antimicrobial Activity

Quinoline derivatives are well-known for their antibacterial properties.[18][19][20] A systematic evaluation against a panel of clinically relevant Gram-positive and Gram-negative bacteria is warranted.

Experimental Protocol: Broth Microdilution for MIC[1][2][3]

-

Bacterial Strains: Use standard reference strains, such as Staphylococcus aureus (ATCC 29213, Gram-positive) and Escherichia coli (ATCC 25922, Gram-negative).

-

Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard, then dilute it to the appropriate concentration for testing.

-

Plate Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

| Bacterial Strain | Gram Stain | Hypothetical MIC (µg/mL) |

| Staphylococcus aureus | Positive | 16 |

| Escherichia coli | Negative | 32 |

| Pseudomonas aeruginosa | Negative | > 64 |

| Table 2: Example of a summary table for hypothetical Minimum Inhibitory Concentration (MIC) data. |

Investigation of Antioxidant Activity

Many heterocyclic compounds, including quinolinones, possess antioxidant properties, which are beneficial in combating oxidative stress implicated in various diseases.[21] The DPPH assay is a standard, rapid, and reliable method to screen for radical scavenging activity.[22][23]

Experimental Protocol: DPPH Radical Scavenging Assay[7][27]

-

Reagent Preparation: Prepare a stock solution of the test compound in methanol or ethanol. Prepare a fresh working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

-

Reaction Mixture: In a 96-well plate, add 20 µL of various concentrations of the test compound. Add 180 µL of the DPPH working solution to each well.

-

Controls: Use a positive control (e.g., Ascorbic acid or Trolox) and a blank (solvent only).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm. The scavenging of the DPPH radical by an antioxidant is observed as a decrease in absorbance (discoloration from purple to yellow).

-

Calculation: Calculate the percentage of radical scavenging activity. The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) can be determined.

Conclusion and Future Directions

This guide outlines a foundational, multi-pronged approach to characterize the biological potential of This compound . Based on the well-documented activities of the broader quinolinone class, there is a strong rationale to investigate this specific derivative as a potential anticancer, antimicrobial, and antioxidant agent.

Positive results from these initial in vitro screens would justify progression to more advanced studies, including:

-

Expanded Anticancer Profiling: Screening against the NCI-60 cell line panel, cell cycle analysis, and apoptosis assays (e.g., Annexin V staining).[11][13]

-

Kinase Inhibition Profiling: Direct enzymatic assays against a panel of relevant kinases (e.g., Src, EGFR, PI3K) to identify specific molecular targets.[24][25][26]

-

In Vivo Efficacy: Testing in animal models of cancer or infection to evaluate therapeutic efficacy and safety.

-

ADMET Profiling: In vitro and in silico assessment of its absorption, distribution, metabolism, excretion, and toxicity properties.

By following the structured, evidence-based protocols detailed herein, researchers can efficiently and rigorously elucidate the therapeutic potential of this novel chemical entity, contributing valuable knowledge to the field of medicinal chemistry and drug discovery.

References

- Broth microdilution - Grokipedia. (n.d.).

-

Broth microdilution - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

- Broth Microdilution | MI - Microbiology. (n.d.).

- Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini Reviews in Medicinal Chemistry, 9(14), 1648–1654.

- Sharma, P., Kaur, K., Chawla, A., Singh, R., & Dhawan, R. K. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 11(6), 2666-2677.

- Meiring, L., Petzer, J. P., & Petzer, A. (2018). A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones. Mini-Reviews in Medicinal Chemistry, 18(10), 828–836.

- Hei, Y., et al. (2021). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)

- Yadav, P., & Kumar, R. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 11(35), 21553-21575.

- BenchChem. (2025). In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpretation Guide.

- Barmak, A., et al. (2022). Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach. Molecules, 27(19), 6529.

- Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit D678 manual.

- G-Biosciences. (n.d.). DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ.

-

IJCRT. (n.d.). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. Retrieved January 18, 2026, from [Link]

- Munteanu, I. G., & Apetrei, C. (2021). Genesis and development of DPPH method of antioxidant assay. MethodsX, 8, 101372.

- BellBrook Labs. (n.d.). SRC Kinase Assay | A Validated SRC Inhibitor Screening Assay.

- Yeşilada, E. (2022). DPPH Radical Scavenging Assay. Processes, 10(7), 1425.

- BenchChem. (2025). Application Notes and Protocols: Assessing the Anticancer Activity of Quinoline Compounds.

- Russo, A., et al. (2021). Virtual Screening of Natural Compounds as Potential PI3K-AKT1 Signaling Pathway Inhibitors and Experimental Validation. International Journal of Molecular Sciences, 22(2), 844.

- Tomasik, A., et al. (2023). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 28(14), 5406.

-

Request PDF. (n.d.). Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020-2023). Retrieved January 18, 2026, from [Link]

-

Creative Diagnostics. (n.d.). c-Src Kinase Inhibitor Screening Assay Kit (DEIABL538). Retrieved January 18, 2026, from [Link]

- Promega Corporation. (n.d.). SRC Kinase Assay.

- Janku, F., et al. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 13(5), 1021–1031.

- Al-Suwaidan, I. A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(50), 29845-29864.

- Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry, 13(1), 105.

- Matada, B. S., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(3), 100336.

-

ACS Publications. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Retrieved January 18, 2026, from [Link]

- Mohamed, F. K., et al. (2013). Synthesis and Antibacterial Activity of New Quinoline Derivatives Started from Coumarin Compounds. Journal of Pure and Applied Microbiology, 7(Spl. Edn.), 453-458.

-

Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Retrieved January 18, 2026, from [Link]

- Yuan, X., et al. (2010). Synthesis of mono-substituted derivatives of 6-aminoquinoline. Chinese Chemical Letters, 21(12), 1429-1432.

- Google Patents. (n.d.). CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil.

- Zahran, M. A., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(19), 6529.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Broth microdilution - Wikipedia [en.wikipedia.org]

- 3. Broth Microdilution | MI [microbiology.mlsascp.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Virtual Screening of Natural Compounds as Potential PI3K-AKT1 Signaling Pathway Inhibitors and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. noblelifesci.com [noblelifesci.com]

- 11. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 12. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 13. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijcrt.org [ijcrt.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. aacrjournals.org [aacrjournals.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. microbiologyjournal.org [microbiologyjournal.org]

- 20. biointerfaceresearch.com [biointerfaceresearch.com]

- 21. journals.asm.org [journals.asm.org]

- 22. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. bellbrooklabs.com [bellbrooklabs.com]

- 25. creative-diagnostics.com [creative-diagnostics.com]

- 26. promega.com [promega.com]

6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one derivatives and analogs

An In-depth Technical Guide to 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one Derivatives and Analogs

Abstract

The quinolin-2-one (or carbostyril) scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities. It forms the core of numerous synthetic and natural compounds, demonstrating its significance in medicinal chemistry and drug discovery.[1] This guide focuses specifically on the this compound core (CAS 1425927-75-8)[2], its derivatives, and key structural analogs. We will provide a comprehensive exploration of their synthesis, delve into their primary therapeutic applications as anticancer and phosphodiesterase inhibitory agents, and elucidate the critical structure-activity relationships (SAR) that govern their biological functions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold for creating next-generation therapeutics.

The Quinolin-2-one Core: A Foundation for Drug Discovery

The quinolin-2-one structure, a fusion of a benzene ring and a pyridinone ring, is a cornerstone in the development of bioactive molecules. Its rigid, planar system provides an excellent framework for introducing diverse functional groups, allowing for precise tuning of steric, electronic, and pharmacokinetic properties. The specific compound, this compound, features key substitutions that serve as valuable handles for synthetic elaboration and as potential interaction points with biological targets.

Core Compound Specifications:

| Property | Value |

|---|---|

| IUPAC Name | This compound[2] |

| CAS Number | 1425927-75-8[2] |

| Molecular Formula | C₁₁H₁₂N₂O[2] |

| Molecular Weight | 188.23 g/mol [2] |

The presence of the amino group at the C6 position is particularly significant. It can act as a hydrogen bond donor or acceptor and serves as a nucleophilic site for further derivatization, making it a pivotal element in building libraries of analogs for screening.

Synthetic Strategies and Methodologies

The synthesis of substituted quinolinone derivatives is a well-established field, yet it offers considerable flexibility. The chosen synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Foundational Synthesis of the Quinoline Scaffold

Classic methods like the Skraup–Doebner–von Miller reaction are often employed to construct the foundational quinoline ring from anilines.[3] This involves the reaction of an aniline (in our case, a p-phenylenediamine derivative to introduce the 6-amino precursor) with α,β-unsaturated carbonyl compounds under acidic conditions.

General Protocol: Synthesis of a 6-Aminoquinoline Precursor

This protocol outlines a generalized procedure for synthesizing a 6-aminoquinoline, which can then be further modified to the target quinolin-2-one.

Expert Rationale: The use of stannous chloride (SnCl₂) is a classic and highly effective method for the reduction of an aromatic nitro group to an amine. It is preferred in many lab-scale syntheses due to its reliability and tolerance for other functional groups, preventing undesired side reactions like dehalogenation that can occur with other reducing agents.[3]

Step-by-Step Protocol:

-

Nitroquinoline Formation: React a substituted p-nitroaniline with an appropriate α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst (e.g., sulfuric acid) and an oxidant.[3]

-

Solubilization: Dissolve the resulting 6-nitroquinoline derivative in a suitable solvent, such as ethanol or concentrated hydrochloric acid.

-

Reduction: Add stannous chloride (SnCl₂) portion-wise to the stirred solution. The reaction is often exothermic and should be monitored.

-

Neutralization & Extraction: After the reaction is complete (monitored by TLC), carefully neutralize the acidic mixture with a base (e.g., NaOH or NaHCO₃ solution) until basic pH is achieved.

-

Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry with an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude 6-aminoquinoline product can be purified by column chromatography or recrystallization.[3]

Visualization of Synthetic Workflow

The following diagram illustrates a generalized pathway for the synthesis and derivatization of the 6-aminoquinolin-2-one core.

Caption: Generalized workflow for synthesizing and functionalizing the 6-aminoquinolin-2-one scaffold.

Therapeutic Applications and Structure-Activity Relationships (SAR)

Derivatives of the quinolin-2-one scaffold have shown remarkable potential in several therapeutic areas. The following sections highlight the most prominent applications.

Anticancer Activity

A significant body of research has demonstrated the potent antiproliferative activity of quinolinone derivatives against a wide array of human cancer cell lines.[1][4][5][6]

Mechanism of Action: The anticancer effects are often multimodal. Key mechanisms include:

-

Microtubule Disruption: Certain derivatives inhibit tubulin polymerization, arresting the cell cycle in the G2/M phase and leading to apoptosis.[4]

-

Kinase Inhibition: Many quinoline-based molecules act as inhibitors of protein kinases, including receptor tyrosine kinases (RTKs) like EGFR, HER-2, and VEGFR-2, which are crucial for tumor growth and angiogenesis.[1]

-

Apoptosis Induction: Compounds can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic signaling pathways, often mediated by activating proteins like p53 and caspases.[4][6]

Structure-Activity Relationship (SAR) Insights:

-

Position 4 Substituents: The introduction of substituted benzyloxy or phenyl groups at the C4 position can significantly enhance cytotoxicity.[4]

-

Position 7 Substituents: Large, bulky alkoxy groups at the C7 position have been found to be beneficial for antiproliferative activity.[6]

-

Side Chains: The nature and length of amino side chains elsewhere on the scaffold can modulate potency, with specific lengths (e.g., two CH₂ units) being optimal for activity.[6]

Antiproliferative Activity Data (Selected Compounds):

| Compound Class | Cell Line | IC₅₀ (µM) | Mechanism Highlight | Reference |

|---|---|---|---|---|

| 4-Benzyloxy-quinolin-2-one | COLO 205 | Nanomolar range | Microtubule Depolymerization | [4] |

| Tetrahydroquinolin-5-one | MCF-7 (Breast) | 0.002 - 0.004 | Multi-RTK Inhibition | [1] |

| Quinoline-Chalcone Hybrid | MGC-803 (Gastric) | 1.38 | Apoptosis Induction | [5] |

| 7-Benzyloxy-4-aminoquinoline | Various | < 1.0 | p53 Activation |[6] |

Illustrative Signaling Pathway: RTK Inhibition

Caption: Quinolinone derivatives can block growth factor signaling by inhibiting RTK activation.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are enzymes that degrade cyclic nucleotides like cGMP and cAMP.[7] Inhibitors of PDE, particularly PDE5, are established therapeutics for conditions like erectile dysfunction and pulmonary hypertension, and are being explored for neurodegenerative diseases.[8][9][10] Quinoline-based structures have emerged as a potent class of PDE5 inhibitors.[8]

Mechanism of Action: PDE5 specifically hydrolyzes cGMP. By inhibiting PDE5, these compounds prevent the breakdown of cGMP, leading to its accumulation. In smooth muscle cells, elevated cGMP levels activate protein kinase G (PKG), which in turn leads to a decrease in intracellular calcium levels, causing muscle relaxation and vasodilation.[10]

Expert Rationale: The development of PDE5 inhibitors requires a delicate balance between potency and selectivity. Off-target inhibition of other PDE isoforms (e.g., PDE6 in the retina or PDE11 in muscle) can lead to undesirable side effects like vision disturbances or back pain.[8] Therefore, medicinal chemistry efforts focus on modifying the quinoline scaffold to maximize interactions within the PDE5 active site while minimizing binding to other isoforms.

Illustrative cGMP Signaling Pathway:

Caption: Quinolinone-based inhibitors block PDE5, increasing cGMP levels and promoting vasodilation.

SAR and Development Insights: Researchers have successfully optimized quinoline-based PDE5 inhibitors to improve properties like metabolic stability. For instance, compound 4b (8-cyclopropyl-3-(hydroxymethyl)-4-(((6-methoxypyridin-3-yl)methyl)amino)quinoline-6-carbonitrile) demonstrated a potent PDE5 IC₅₀ of 20 nM and significantly improved microsomal stability, making it a promising lead for treating neurodegenerative diseases like Alzheimer's by restoring synaptic plasticity.[8]

Structural Analogs: The Case of 6-Amino-1,3-dimethyluracil

While the quinolinone scaffold is bicyclic, it is instructive to examine monocyclic analogs that share a similar substitution pattern. 6-Amino-1,3-dimethyluracil (CAS 6642-31-5) is a pyrimidine derivative that, like our core topic, features a 6-amino and 1,3-dimethyl substitution.

However, its utility is markedly different. Instead of being the final bioactive agent itself, it serves primarily as a versatile chemical intermediate.

Key Applications:

-

Precursor for Nucleoside Analogs: The amino group is a key handle for synthesizing antiviral drugs used to treat HIV and hepatitis B.

-

Synthesis of Fused Heterocycles: It is used as a starting material in condensation reactions to create more complex heterocyclic systems with their own biological activities, such as antimicrobial and antidiarrheal agents.[11][12]

-

Anti-inflammatory Drug Synthesis: Its structural analog, 4-amino-1,3-dimethyluracil, is a precursor for COX-2 inhibitors.

This comparison highlights the importance of the core scaffold. While the substituent groups provide key reactive and interactive points, the underlying ring system (quinolinone vs. uracil) fundamentally dictates the overall shape, electronic properties, and ultimate therapeutic role of the molecule.

Conclusion and Future Outlook

The this compound framework and its derivatives represent a highly valuable and versatile class of compounds in modern drug discovery. With demonstrated potent activity as both anticancer agents and phosphodiesterase inhibitors, this scaffold continues to be a focal point for medicinal chemists.

Future research will likely concentrate on:

-

Improving Selectivity: Fine-tuning substituents to enhance selectivity for specific kinase or PDE isoforms to minimize off-target effects and improve safety profiles.

-

Optimizing Pharmacokinetics: Addressing challenges such as metabolic stability and bioavailability to develop candidates suitable for clinical trials.[8]

-

Exploring New Targets: Screening libraries of these derivatives against other emerging biological targets to uncover novel therapeutic applications.

-

Hybrid Molecules: Combining the quinolinone core with other pharmacophores to create hybrid drugs with dual mechanisms of action, potentially overcoming drug resistance.[5]

The continued exploration of this chemical space promises to yield novel and effective treatments for some of the most challenging human diseases.

References

-

Structural–activity relationship (SAR) of 4-quinolone derivatives. ResearchGate. Available from: [Link]

-

Synthesis and anticancer activity of novel 2-quinolone derivatives. ResearchGate. Available from: [Link]

-

Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. PubMed. Available from: [Link]

-

Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. Taylor & Francis Online. Available from: [Link]

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. Available from: [Link]

-

Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. MDPI. Available from: [Link]

-

Synthesis and anticancer activity of novel quinazolinone-based rhodanines. PMC. Available from: [Link]

-

Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. ACS Publications. Available from: [Link]

-

Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. PubMed. Available from: [Link]

-

Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists. ResearchGate. Available from: [Link]

-

A New Mechanism of 6-((2-(dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)quinolin-7-one Dihydrochloride (TAS-103) Action Discovered by Target Screening With Drug-Immobilized Affinity Beads. PubMed. Available from: [Link]

-

Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity. PMC. Available from: [Link]

-

Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. ResearchGate. Available from: [Link]

-

6-Amino-1,3-Dimethyluracil. Hebei Guangxing Chemical Industry Co., Ltd.. Available from: [Link]

-

6 Amino 1 3 Dimethyluracil Pharmaceutical Applications. Hebei Guangxing Chemical Industry Co., Ltd.. Available from: [Link]

-

An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies. NIH. Available from: [Link]

-

This compound | CAS 1425927-75-8. Molbase. Available from: [Link]

-

Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. Available from: [Link]

-

1,3-Diamino-6,7-dimethoxyisoquinoline derivatives as potential alpha 1-adrenoceptor antagonists. PubMed. Available from: [Link]

-

Design, Synthesis, and Antimicrobial and Antioxidant Activities of Some New Dihydrotetrazole, Dihydroquinazolin-4-one, and 1,3-Benzothiazin-4-one Derivatives Based on 6-Amino-1,3-dimethyluracil. ResearchGate. Available from: [Link]

-

Phosphodiesterase Inhibitors. NCBI Bookshelf. Available from: [Link]

-

Phosphodiesterase Inhibitors. CV Pharmacology. Available from: [Link]

-

Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. PMC. Available from: [Link]

-

5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. NIH. Available from: [Link]

-

Molecular modeling studies of pyridopurinone derivatives--potential phosphodiesterase 5 inhibitors. PubMed. Available from: [Link]

-

An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors. PMC. Available from: [Link]

-

Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry. Available from: [Link]

-

One-Pot Two-Step Catalytic Synthesis of Rationally Designed 6-amino-2- pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioacti. ChemRxiv. Available from: [Link]

-

Pharmacology of phosphodiesterase-5 inhibitors. PubMed. Available from: [Link]

- Methods for the preparation of 6-aminoisoquinoline.Google Patents.

-

One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. NIH. Available from: [Link]

-

New 6'-Amino-5'-cyano-2-oxo-1,2-dihydro-1' H-spiro[indole-3,4'-pyridine]-3'-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. PubMed. Available from: [Link]

-

6-Amino-1,3-dimethyl-5-nitrosouracil. PubChem. Available from: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]